(3-Nitrobenzyl)mercaptan, with the chemical formula C₇H₇NO₂S, is a sulfur-containing organic compound characterized by the presence of a nitro group at the meta position of a benzyl group. This compound features a thiol functional group, which imparts unique chemical properties, including reactivity in various chemical transformations. Its structural formula can be represented as follows:
textO2N | C6H4-CH2-SH
The presence of the nitro group enhances its electrophilic character, making it a valuable intermediate in organic synthesis and material science.
(3-Nitrobenzyl)mercaptan modifies protein function by S-nitrosylation of cysteine residues. Cysteine residues play a crucial role in protein structure and function, and their modification can alter protein activity, stability, and interactions with other molecules []. By selectively modifying cysteine residues, researchers can probe the functional roles of these residues in proteins.
The thiol group (SH) in (3-Nitrobenzyl)mercaptan can act as a reactive site for conjugation with other molecules. This property makes it a potential building block for the synthesis of various functional molecules, including:
The thiol group can participate in thiol-ene click reactions, a type of cycloaddition reaction used to create specific linkages between molecules. This can be valuable in constructing complex molecules with desired properties for applications in material science and drug discovery PubChem: (3-Nitrobenzyl)mercaptan, CID 3294432: .
The thiol group can be used to attach (3-Nitrobenzyl)mercaptan to biomolecules like proteins or antibodies. This can be useful in developing probes for biological imaging or targeted drug delivery systems NCBI: Antibody-drug conjugates: Past, present, and future: .
The nitro group (NO2) in (3-Nitrobenzyl)mercaptan can be further modified to introduce new functionalities. This allows for the creation of tailor-made materials with specific properties:
(3-Nitrobenzyl)mercaptan can be used as a precursor for the formation of SAMs on metal surfaces. By modifying the nitro group, researchers can control the surface properties of the SAMs, influencing factors like wettability and adhesion ScienceDirect: Engineering Self-Assembled Monolayers for Biosensing Applications.
(3-Nitrobenzyl)mercaptan can potentially be incorporated into polymers through its reactive groups. Depending on the modification of the nitro group, the resulting polymer could exhibit specific electrical, optical, or mechanical properties valuable for various applications Royal Society of Chemistry: Polymers for Electronics and Photonics.
Research indicates that (3-nitrobenzyl)mercaptan exhibits notable biological activity. It has been studied for its potential cytotoxic effects against cancer cells, particularly in the context of drug development. The compound's ability to form reactive intermediates may contribute to its efficacy in targeting specific cellular pathways involved in cancer progression .
Additionally, thiols are known for their antioxidant properties, which could provide protective effects against oxidative stress in biological systems.
Several methods exist for synthesizing (3-nitrobenzyl)mercaptan:
(3-Nitrobenzyl)mercaptan has diverse applications across various fields:
Several compounds share structural similarities with (3-nitrobenzyl)mercaptan, each possessing unique properties:
Compound Name | Structure | Unique Features |
---|---|---|
Benzyl mercaptan | C₇H₈S | Simple thiol without nitro substitution |
4-Nitrobenzyl mercaptan | C₇H₈N₂O₂S | Para-substituted nitro group |
2-Nitrobenzyl mercaptan | C₇H₈N₂O₂S | Ortho-substituted nitro group |
4-Methoxybenzyl mercaptan | C₈H₉O₂S | Methoxy substitution increases solubility |
(3-Nitrobenzyl)mercaptan's unique meta positioning of the nitro group distinguishes it from other benzyl mercaptans, affecting its reactivity and biological activity.
The development of (3-Nitrobenzyl)mercaptan emerged from the broader historical advancement of organosulfur chemistry and nitroaromatic compound synthesis during the mid-20th century. While specific documentation of its initial discovery remains limited in the available literature, the compound's synthesis methodology reflects the evolution of mercaptan preparation techniques that gained prominence in organic chemistry during the 1950s and 1960s. The compound represents part of a broader class of nitro-substituted benzyl mercaptans that were systematically investigated as researchers explored the synthetic potential of combining electron-withdrawing nitro groups with nucleophilic thiol functionalities.
The synthetic approaches to (3-Nitrobenzyl)mercaptan have evolved significantly since its initial preparation, with modern methodologies drawing from established protocols for benzyl mercaptan synthesis. Historical patent literature indicates that mercapto-nitrophenol derivatives and related compounds were being systematically studied by the 1960s, with various substitution patterns explored for their unique chemical properties. The specific preparation of (3-Nitrobenzyl)mercaptan builds upon these foundational methodologies while incorporating advances in selective nitro group positioning and thiol group installation.
Contemporary research has documented specific synthetic procedures for (3-Nitrobenzyl)mercaptan preparation, with one notable method involving the treatment with hydrogen chloride and ethylenediamine in a water-dimethyl sulfoxide solvent system, achieving yields of approximately 88 percent. This modern synthetic approach demonstrates the refinement of historical methodologies and the optimization of reaction conditions for improved efficiency and selectivity.
The systematic nomenclature of (3-Nitrobenzyl)mercaptan follows established International Union of Pure and Applied Chemistry conventions for organosulfur compounds containing nitro substituents. The compound is formally designated as (3-Nitrophenyl)methanethiol according to systematic naming protocols, reflecting its structural composition of a phenyl ring bearing a meta-positioned nitro group with an attached methanethiol moiety.
Property | Value | Reference Standard |
---|---|---|
Chemical Abstracts Service Number | 77472-39-0 | Primary identifier |
Molecular Formula | C₇H₇NO₂S | Empirical composition |
International Union of Pure and Applied Chemistry Name | (3-Nitrophenyl)methanethiol | Systematic nomenclature |
Linear Formula | O₂NC₆H₄CH₂SH | Structural representation |
Molecular Weight | 169.20 grams per mole | Calculated mass |
The compound exhibits multiple synonymous designations within chemical literature and commercial databases. Alternative nomenclature includes (3-Nitrobenzyl)mercaptan as the most commonly referenced trivial name, while benzenemethanethiol with 3-nitro substitution represents another systematic variant. The Simplified Molecular Input Line Entry System notation for the compound is documented as [O-]N+c1cccc(CS)c1, providing a standardized representation for database searches and computational applications.
Structural identification parameters include specific physical constants that serve as characteristic fingerprints for compound verification. The refractive index of (3-Nitrobenzyl)mercaptan has been measured at n²⁰/D 1.6070, while the bulk density is recorded at 1.270 grams per milliliter. The International Chemical Identifier key MNNASYKPIIJEJF-UHFFFAOYSA-N provides a unique computational identifier for unambiguous compound recognition across various chemical databases and informatics platforms.
(3-Nitrobenzyl)mercaptan has established itself as a versatile building block in contemporary organic synthesis, particularly in applications requiring the strategic combination of electron-withdrawing nitro functionality with nucleophilic thiol reactivity. The compound's synthetic utility extends across multiple reaction categories, including nucleophilic substitution processes, radical chemistry applications, and specialized bioconjugation methodologies.
In protein modification chemistry, (3-Nitrobenzyl)mercaptan functions as an effective agent for S-nitrosylation of cysteine residues, enabling researchers to probe protein structure-function relationships through selective modification of sulfur-containing amino acids. This application leverages the compound's ability to form stable thiol-disulfide linkages while maintaining the nitro group's electron-withdrawing characteristics, which can influence the reactivity and stability of the resulting protein conjugates.
The compound demonstrates significant potential in click chemistry applications, particularly in thiol-yne reactions where the thiol functionality serves as a nucleophilic partner for alkyne substrates. These reactions proceed under mild conditions and exhibit high selectivity, making (3-Nitrobenzyl)mercaptan an attractive candidate for materials science applications and bioorthogonal chemistry protocols. The nitro group's presence provides additional opportunities for subsequent chemical modification, enabling the construction of more complex molecular architectures through sequential transformation strategies.
Recent advances in total synthesis methodologies have incorporated (3-Nitrobenzyl)mercaptan derivatives in complex natural product constructions, particularly in cases where the combination of electron-deficient aromatic systems and sulfur-containing functionalities provides strategic advantages. The compound's compatibility with various reaction conditions and its stability under standard synthetic protocols make it a reliable intermediate for multi-step synthetic sequences requiring preservation of both the nitro and thiol functionalities.